molecular formula C16H15FO3S3 B3005437 4-(1,3-Dithian-2-yl)phenyl 4-fluorobenzenesulfonate CAS No. 329777-73-3

4-(1,3-Dithian-2-yl)phenyl 4-fluorobenzenesulfonate

Cat. No.: B3005437
CAS No.: 329777-73-3
M. Wt: 370.47
InChI Key: QTVXWTLTKSGTTA-UHFFFAOYSA-N
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Description

4-(1,3-Dithian-2-yl)phenyl 4-fluorobenzenesulfonate is a sulfonate ester characterized by a 1,3-dithiane ring attached to a phenyl group, which is further linked to a 4-fluorobenzenesulfonate moiety. The 1,3-dithiane group, a sulfur-containing heterocycle, is notable for its role as a masked carbonyl precursor in organic synthesis, enabling unique reactivity under oxidative conditions .

Properties

IUPAC Name

[4-(1,3-dithian-2-yl)phenyl] 4-fluorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO3S3/c17-13-4-8-15(9-5-13)23(18,19)20-14-6-2-12(3-7-14)16-21-10-1-11-22-16/h2-9,16H,1,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVXWTLTKSGTTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(SC1)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Electronic Differences

Substituent Effects on the Phenyl Ring
  • 4-(1,3-Dithian-2-yl)phenyl 4-fluorobenzenesulfonate : The 1,3-dithiane group introduces significant steric bulk and electron-rich sulfur atoms, which may enhance stability under acidic conditions and participate in sulfur-mediated interactions .
  • 4-[3-(2-Thienyl)acryloyl]phenyl 4-fluorobenzenesulfonate : The thienyl acryloyl substituent introduces π-conjugation, likely enhancing UV absorption and photochemical reactivity .
Sulfonate Group Variations
  • 4-Fluorobenzenesulfonate vs. 4-Methylbenzenesulfonate: The electron-withdrawing fluorine atom in the target compound increases the sulfonate’s leaving-group ability compared to electron-donating methyl groups in analogues like 4-(4-cyano-2-fluorophenoxy)phenyl 4-methylbenzenesulfonate .

Physicochemical Properties

Table 1: Comparative Data for Selected Compounds
Compound Name Molecular Weight (g/mol) Substituent Solubility (Predicted) Key Feature
This compound 368.44 1,3-Dithian-2-yl Low in polar solvents Masked carbonyl potential
4-(4-Fluorobenzenesulfonamido)phenyl 4-fluorobenzenesulfonate 418.37 Sulfonamido Moderate in DMSO Hydrogen-bonding capability
4-[3-(2-Thienyl)acryloyl]phenyl 4-fluorobenzenesulfonate 388.43 Thienyl acryloyl Low in water π-Conjugation for UV activity
4-(4-Cyano-2-fluorophenoxy)phenyl 4-methylbenzenesulfonate 373.38 Cyano-fluorophenoxy Moderate in acetone Electron-withdrawing cyano group

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